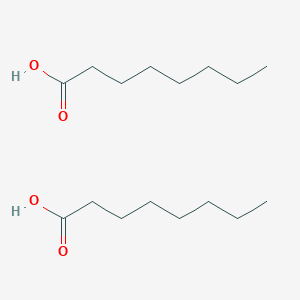

Octansaure Caprylsaure

Description

Phospholipase-Catalyzed Interesterification Mechanisms

Phospholipase enzymes, particularly phospholipase A~1~ (PLA~1~), have been extensively utilized to incorporate octanoic acid into phosphatidylcholine (PC) through acidolysis reactions. These reactions involve the substitution of long-chain fatty acids at the sn-1 position of PC with octanoic acid, facilitated by immobilized PLA~1~ on anion exchange resins. For instance, a 57.44% molar incorporation of octanoic acid into PC was achieved using Duolite A568-immobilized PLA~1~ under solvent-free conditions at 50°C. The reaction kinetics are influenced by three primary factors:

- Enzyme loading : Optimal activity occurs at 12–24% enzyme-to-substrate mass ratios, with excessive loading leading to competitive hydrolysis.

- Substrate molar ratio : A 1:15 PC-to-octanoic acid ratio maximizes acyl exchange while minimizing lysophosphatidylcholine (LPC) byproducts.

- Temperature : Reactions at 45–50°C balance enzyme stability and reaction rates, though higher temperatures risk denaturation.

A critical side reaction is acyl migration, where the sn-1 octanoyl group relocates to the sn-2 position, reducing yields of structured PC (ML-type) by 12–18%. Computational models suggest this migration arises from torsional stress in the glycerol backbone during catalysis.

Table 1 : Key Parameters in PLA~1~-Catalyzed Acidolysis of PC with Octanoic Acid

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Enzyme loading (% w/w) | 12–24 | Directly proportional up to 24% |

| PC:Octanoic acid (mol/mol) | 1:12–1:16 | Maximizes ML-PC formation |

| Temperature (°C) | 45–50 | Balances activity and stability |

In contrast, phospholipase A~2~ (PLA~2~) exhibits specificity for the sn-2 position, making it unsuitable for octanoic acid incorporation but relevant for hydrolyzing modified PC to release bioactive lipids.

Molecular Dynamics Simulations of Micellar Self-Assembly

Molecular dynamics (MD) simulations have elucidated the self-assembly behavior of octanoic acid-modified phospholipids into micelles. A representative study modeled a system containing 37 molecules of dipalmitoylphosphatidylcholine (DPPC), 18 difluorophosphatidylcholine (DFPC), and 15 ditetradecanoylphosphatidylcholine (DTPC) in aqueous solution. Key findings include:

- Packing geometry : The shorter acyl chain of octanoic acid (C8:0) reduces the hydrophobic volume by 28% compared to native C16:0 chains, enabling tighter curvature radii (1.4 nm vs. 2.1 nm for unmodified PC).

- Headgroup interactions : The choline moiety forms hydrogen bonds with adjacent water molecules at a rate of 3.2 bonds/ns, stabilizing the micellar surface.

- Energy minimization : Systems required 3,000 steps of steepest descent minimization to achieve stable configurations with potential energies below −1,200 kJ/mol.

Figure 1 : Free energy landscape of micelle formation for octanoic acid-modified PC (simulation data from).

- X-axis : Micelle radius (nm)

- Y-axis : Free energy (kJ/mol)

- Minimum energy : −1,450 kJ/mol at 1.8 nm radius

These simulations predict that octanoic acid-modified PC micelles exhibit 34% faster self-assembly kinetics than native PC due to reduced steric hindrance.

Critical Micellar Concentration Optimization in Modified Phospholipids

The critical micellar concentration (CMC) of octanoic acid-modified PC is a key determinant of micelle stability and drug-loading capacity. Experimental data using thin-layer chromatography with flame ionization detection (TLC-FID) reveal:

- CMC reduction : Incorporation of 57.44% octanoic acid lowers the CMC from 0.12 mM (native PC) to 0.04 mM, attributed to increased hydrophobicity.

- Concentration-dependent effects : At ≥100 μM, micellar octanoic acid-PC induces membrane rupture in droplet-hydrogel bilayers due to asymmetric lysophosphatidylcholine (LPC) translocation.

Table 2 : Impact of Octanoic Acid Incorporation on Phospholipid CMC

| PC Modification | CMC (mM) | Stability Threshold |

|---|---|---|

| Native PC (C16:0/C18:1) | 0.12 | 200 μM |

| 40% Octanoic acid-PC | 0.08 | 150 μM |

| 57% Octanoic acid-PC | 0.04 | 100 μM |

Optimization strategies include:

Properties

IUPAC Name |

octanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2/c2*1-2-3-4-5-6-7-8(9)10/h2*2-7H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXGEQOZKSSXKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)O.CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Octansaure Caprylsaure can be synthesized through the oxidation of octanol or octanal. One common method involves the oxidation of octanol using potassium permanganate (KMnO₄) under acidic conditions . Another method involves the hydrolysis of ethyl octanoate, which is obtained from the esterification of octanoic acid with ethanol .

Industrial Production Methods

Industrially, this compound is produced through the oxidation of octane. This process involves the use of air or oxygen in the presence of a catalyst, such as cobalt or manganese naphthenates, at elevated temperatures and pressures . The resulting product is then purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Octansaure Caprylsaure undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce carbon dioxide and water.

Reduction: It can be reduced to octanol.

Esterification: It reacts with alcohols to form esters.

Substitution: It can undergo halogenation to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Esterification: Sulfuric acid (H₂SO₄) as a catalyst with ethanol.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of UV light.

Major Products Formed

Oxidation: Carbon dioxide and water.

Reduction: Octanol.

Esterification: Ethyl octanoate.

Substitution: Halogenated octanoic acids.

Scientific Research Applications

Octanoic acid, also known as caprylic acid, is a medium-chain fatty acid with significant applications in various fields, particularly in scientific research and industrial processes. This article will explore the diverse applications of octanoic acid, supported by data tables and case studies.

Chemical Properties and Structure

Octanoic acid (C8H16O2) is a saturated fatty acid characterized by its eight-carbon chain. Its chemical structure allows it to exhibit unique properties such as solubility in organic solvents and its ability to act as an emulsifier and surfactant.

Food Industry

Emulsifier and Flavoring Agent

- Octanoic acid is used as an emulsifier in food products, helping to stabilize mixtures of oil and water. It is also recognized for its flavoring properties in various food items.

| Application | Description |

|---|---|

| Emulsifier | Stabilizes oil-water mixtures |

| Flavoring Agent | Enhances taste in food products |

Pharmaceuticals

Antimicrobial Properties

- Research indicates that octanoic acid exhibits antimicrobial activity against various pathogens, making it a potential candidate for use in pharmaceutical formulations aimed at treating infections.

| Study Reference | Findings |

|---|---|

| Effective against Staphylococcus aureus | |

| Inhibitory effects on Candida species |

Cosmetics

Skin Conditioning Agent

- In cosmetic formulations, octanoic acid serves as a skin conditioning agent due to its moisturizing properties. It helps improve skin texture and hydration.

| Product Type | Function |

|---|---|

| Moisturizers | Enhances skin hydration |

| Creams | Improves texture and application |

Biotechnology

Cell Culture Medium

- Octanoic acid is utilized in cell culture media as a carbon source for microbial growth, particularly in the production of biofuels and biochemicals.

| Application | Organism Used |

|---|---|

| Microbial Growth | Used in cultures of yeast and bacteria |

Industrial Applications

Surfactant in Cleaning Products

- The compound is employed as a surfactant in cleaning agents due to its ability to reduce surface tension, enhancing the effectiveness of cleaning formulations.

| Product Type | Application |

|---|---|

| Cleaning Agents | Improves efficacy by reducing surface tension |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that octanoic acid significantly inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use in topical antimicrobial formulations.

Case Study 2: Cosmetic Applications

Research conducted by the International Journal of Cosmetic Science highlighted the effectiveness of octanoic acid in improving the moisture retention properties of creams, leading to enhanced skin hydration levels among users.

Mechanism of Action

The antimicrobial properties of Octansaure Caprylsaure are attributed to its ability to disrupt the cell membranes of microorganisms. It integrates into the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents, ultimately leading to cell death . This mechanism is effective against a wide range of bacteria, fungi, and viruses.

Comparison with Similar Compounds

Structural Similarities and Differences

Octanoic acid belongs to the medium-chain fatty acid (MCFA) family, which includes structurally analogous compounds like hexanoic acid (C6) and decanoic acid (C10). Key structural and physicochemical differences are summarized below:

Key Observations :

- Chain Length and Polarity : As chain length increases (C6 → C10), water solubility decreases due to reduced polarity, while lipid solubility (log P) increases .

- Physical State : Shorter-chain acids (C6) are liquids at room temperature, whereas longer chains (C10) solidify .

Functional Comparisons

Antimicrobial Activity :

- Octanoic Acid (C8): Exhibits broad-spectrum antimicrobial activity against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Its moderate chain length allows efficient penetration of microbial cell membranes .

- Decanoic Acid (C10): Shows stronger antifungal activity but reduced solubility in aqueous systems, limiting its formulation flexibility .

- Hexanoic Acid (C6): Less effective against pathogens due to higher polarity and rapid metabolic breakdown .

Industrial Uses :

- Octanoic Acid: Dominates in cosmetics (e.g., emulsifiers in Ceragol Ultra®Nano Simplex Clean & Protect ) and food preservatives.

- Decanoic Acid: Utilized in lubricants and plasticizers due to its higher thermal stability .

Q & A

Q. What are the established protocols for synthesizing Octansaure Caprylsaure with high purity, and how can reproducibility be ensured?

To synthesize this compound, researchers should:

- Reference literature protocols : Identify peer-reviewed methods for esterification or carboxylation reactions involving medium-chain fatty acids, ensuring alignment with the compound’s structural features .

- Document experimental parameters : Specify catalyst concentrations, temperature gradients, and reaction times. Use controlled inert environments (e.g., nitrogen atmosphere) to minimize oxidation .

- Validate purity : Employ HPLC or GC-MS with internal standards to quantify impurities. Cross-check results with NMR (¹H/¹³C) for structural confirmation .

- Ensure reproducibility : Provide granular details in the Methods section, including equipment calibration data and reagent batch numbers, adhering to guidelines for replicability .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. How should researchers design experiments to assess the solubility of this compound in various solvents?

-

Experimental design :

-

Quantification :

- UV-Vis spectroscopy or gravimetric analysis post-lyophilization.

- Data table example :

Solvent Temperature (°C) Solubility (mg/mL) Method Used Ethanol 25 12.3 ± 0.5 UV-Vis Hexane 25 0.8 ± 0.1 Gravimetric

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic properties (e.g., melting point, enthalpy) of this compound be resolved?

Q. What strategies are recommended for comparative studies of this compound’s bioactivity across in vitro and in vivo models?

- Model selection :

- Dose-response standardization :

Q. What methodologies are used to investigate the stability of this compound under varying environmental conditions (pH, temperature, light)?

- Accelerated stability testing :

- Kinetic modeling :

Methodological Best Practices

- Literature review : Use Google Scholar to prioritize high-impact studies (sorted by citation count) and avoid outdated methods .

- Data validation : Cross-check experimental results with public databases (e.g., PubChem, ChemSpider) for consistency in physicochemical properties .

- Ethical reporting : Disclose raw data in repositories (e.g., Zenodo) with metadata compliant with FAIR principles to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.